molecular formula C17H13FN4O3 B2990534 N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351780-12-5

N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2990534
CAS No.: 1351780-12-5
M. Wt: 340.314
InChI Key: XQKXDZFJHDWZRX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O3 and its molecular weight is 340.314. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Activity

Research into nonpeptide angiotensin II receptor antagonists has led to the development of a new series of compounds, including N-(biphenylylmethyl)imidazoles, which demonstrate potent antihypertensive effects upon oral administration. These compounds, which differ from N-(benzamidobenzyl)imidazoles by having an acidic group at the 2'-position of the biphenyl, showing both high affinity for the angiotensin II receptor and good oral potency. This research underlines the potential therapeutic applications of similar imidazole derivatives in treating hypertension (Carini et al., 1991).

Neuroimaging Agents

Fluorinated derivatives of WAY 100635, including those with modifications in the benzoyl and nitrobenzyl groups, have been synthesized for use as neuroimaging agents. These compounds, when labeled with fluorine-18, have shown promise for assessing serotonin levels and 5-HT1A receptor distribution in the brain, highlighting the role of such imidazole derivatives in developing diagnostic tools for neurological conditions (Lang et al., 1999).

Organic Synthesis

In the realm of organic synthesis, the solid-phase synthesis of substituted benzodiazepinones using 4-fluoro-3-nitrobenzoic acid has been described. This method involves various steps, including aromatic substitution, reduction, hydrolysis, and cyclization, to yield the desired products. Such research showcases the utility of imidazole and nitrobenzyl derivatives in synthesizing complex organic molecules (Lee et al., 1999).

Antifungal and Antibacterial Agents

Novel imidazole derivatives have been synthesized and tested for their antifungal and antibacterial properties. One such compound, N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide, displayed moderate activity against Candida albicans, suggesting the potential of these compounds in developing new antimicrobial agents (Wróbel et al., 2015).

Anticancer Agents

The synthesis of benzimidazole-based compounds, such as methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, with potent antileukemic activity, highlights the potential of N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide derivatives in cancer research. These compounds offer a rapid synthesis route and hold promise as novel druggable compounds for cancer treatment (Jagadeesha et al., 2023).

Properties

IUPAC Name

N-(3-fluorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c18-13-2-1-3-14(8-13)20-17(23)16-10-21(11-19-16)9-12-4-6-15(7-5-12)22(24)25/h1-8,10-11H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKXDZFJHDWZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.